1-(3-Chlorophenyl)-1H-imidazole
Overview
Description
This would typically include the compound’s IUPAC name, its molecular formula, and its role or use in the scientific or industrial context.
Synthesis Analysis
This would involve detailing the methods and reagents used in the synthesis of the compound, along with any relevant reaction conditions.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular geometry, bond lengths and angles, and electronic structure.Chemical Reactions Analysis
This would involve detailing the reactions that the compound can undergo, including the reactants, products, and conditions of these reactions.Physical And Chemical Properties Analysis
This would involve detailing the compound’s physical properties (such as melting point, boiling point, and solubility) and chemical properties (such as reactivity and stability).Scientific Research Applications
Corrosion Inhibition
1-(3-Chlorophenyl)-1H-imidazole derivatives have shown potential in corrosion inhibition, particularly for mild steel in sulfuric acid mediums. Ouakki et al. (2019) explored the inhibitory action of similar imidazole derivatives, demonstrating their high resistance and mixed-type inhibitor behavior, achieving up to 96% inhibition efficiency (Ouakki et al., 2019).
Crystal Structure and Synthesis
The structural analysis and synthesis methods of imidazole derivatives are crucial in understanding their applications. A study by Saberi et al. (2009) involved microwave-assisted synthesis of a closely related compound, emphasizing the importance of crystallography in determining the structure of such compounds (Saberi et al., 2009). Another study by Kapoor et al. (2011) detailed the crystal structure of a similar imidazole, contributing to a broader understanding of these compounds' physical and chemical properties (Kapoor et al., 2011).
Antifungal Properties
Imidazole derivatives, including those structurally similar to 1-(3-Chlorophenyl)-1H-imidazole, have been noted for their antifungal properties. The study of a related compound by Walker et al. (1978) highlighted its effectiveness against Candida albicans infections (Walker et al., 1978).
Quantum Chemical Studies
Quantum chemical studies provide insight into the molecular behavior and potential applications of imidazole derivatives. Özdemir et al. (2011) conducted quantum-chemical, IR, NMR, and X-ray diffraction studies on a related compound, contributing to the understanding of its electronic properties and potential applications (Özdemir et al., 2011).
Chemotherapy Against Tropical Diseases
Research by Navarro et al. (2000) explored the potential of imidazole derivatives in metal-based chemotherapy for tropical diseases, indicating a significant application area for these compounds (Navarro et al., 2000).
Ambidentate Properties
Understanding the chemical properties of imidazole derivatives is key to their application. Ivanova et al. (2005) studied the ambidentate properties of asymmetric substituted imidazoles, providing insights into their chemical behavior (Ivanova et al., 2005).
Antimicrobial Applications
Imidazole derivatives have been studied for their antimicrobial properties. Narwal et al. (2012) synthesized novel imidazoles, demonstrating their potential as potent antimicrobial agents (Narwal et al., 2012).
Safety And Hazards
This would involve a discussion of any risks associated with handling or disposing of the compound, along with appropriate safety precautions.
Future Directions
This would involve a discussion of potential future research directions or applications for the compound.
properties
IUPAC Name |
1-(3-chlorophenyl)imidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2/c10-8-2-1-3-9(6-8)12-5-4-11-7-12/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEKTXVRARNYCNV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N2C=CN=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30199537 | |
Record name | Imidazole, 1-(m-chlorophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30199537 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chlorophenyl)-1H-imidazole | |
CAS RN |
51581-52-3 | |
Record name | 1-(3-Chlorophenyl)-1H-imidazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=51581-52-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(3-Chlorophenyl)-1H-imidazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051581523 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(m-Chlorophenyl)imidazole | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=220073 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Imidazole, 1-(m-chlorophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30199537 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 51581-52-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-(3-CHLOROPHENYL)-1H-IMIDAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HPC0JIU29O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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